2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the alkylation and formylation of pyrazole derivatives. One common method includes the alkylation of pyrazole with dibromo propane, followed by reduction of the carboxylate to the corresponding primary alcohol using lithium borohydride. The resulting alcohol is then converted to its bromide using phosphorus tribromide in refluxing chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium borohydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents such as phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its functionalization. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
- 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Uniqueness
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its potential as a pharmacophore and its utility in materials science .
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-4-7-5-8-2-3-10(7)9-6/h4,8H,2-3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAIOFFELQKIOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCNCC2=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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